

1-Azido-4-iodobenzene chemical and physical properties

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Compound of Interest

Compound Name: 1-Azido-4-iodobenzene

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An In-Depth Technical Guide to 1-Azido-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-4-iodobenzene is a valuable bifunctional reagent in organic synthesis and chemical biology. Its unique structure, incorporating both a reactive azide group and an iodine atom, allows for sequential and orthogonal functionalization, making it a versatile building block in the construction of complex molecules, including therapeutic agents and molecular probes. This technical guide provides a comprehensive overview of the chemical and physical properties of **1-azido-4-iodobenzene**, detailed experimental protocols for its synthesis and purification, an analysis of its reactivity, and its spectroscopic characterization.

Chemical and Physical Properties

1-Azido-4-iodobenzene is a halogenated aryl azide. While it is often handled in solution due to safety considerations, understanding the properties of the pure compound is crucial for its effective use.

Table 1: Physical and Chemical Properties of **1-Azido-4-iodobenzene**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ IN ₃	[1]
Molecular Weight	245.02 g/mol	[1]
CAS Number	53694-87-4	[1]
Appearance	Typically handled as a solution; solid form is a yellow solid.	[2]
Melting Point	Not available (often listed as N/A due to thermal instability)	[3]
Boiling Point	Not available (decomposes upon heating)	[3]
Density	Not available for the pure solid.	[3]
Solubility	Soluble in organic solvents like tert-butyl methyl ether, DMSO, and ethanol/water mixtures.	[2]

Synonyms: 4-Iodophenyl azide, p-Azidoiodobenzene, 1-Iodo-4-azidobenzene.[1]

Synthesis and Purification

The most common laboratory synthesis of **1-azido-4-iodobenzene** involves the diazotization of 4-iodoaniline followed by treatment with sodium azide. This method is analogous to the well-established synthesis of other aryl azides.[4]

Experimental Protocol: Synthesis of 1-Azido-4-iodobenzene

This protocol is based on the general procedure for the synthesis of aryl azides from aryl amines.

Materials:

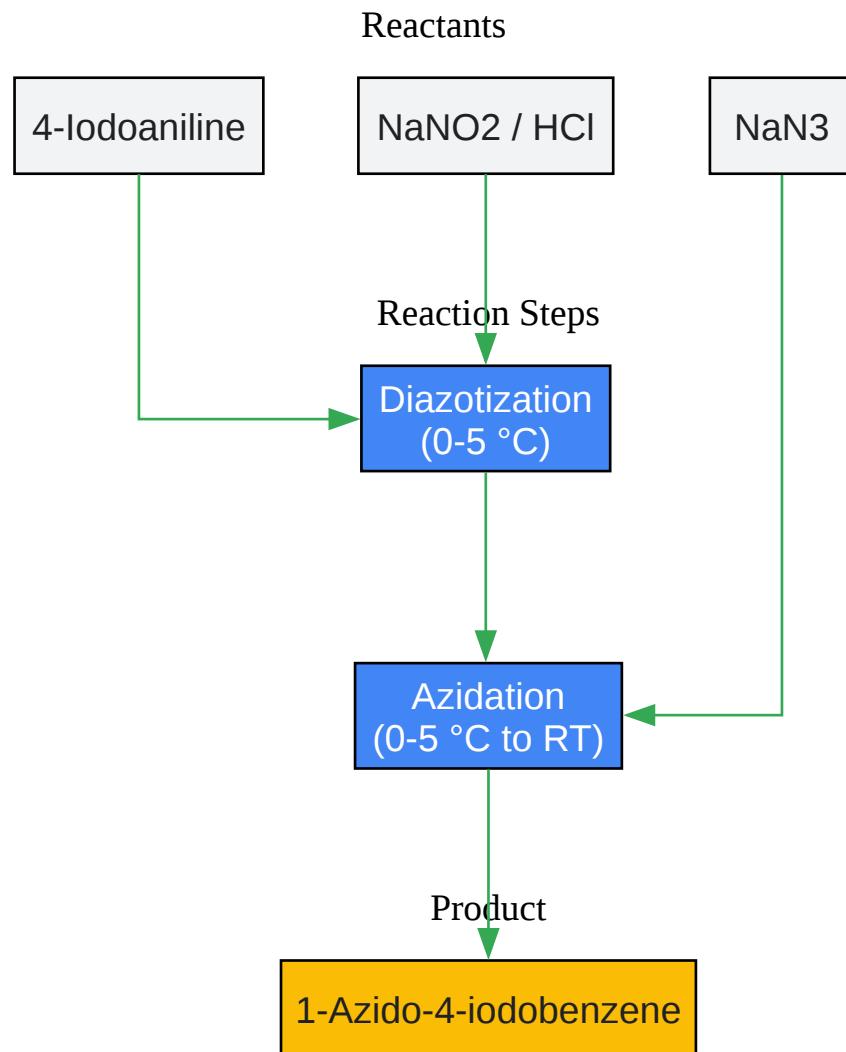
- 4-Iodoaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sodium Azide (NaN₃)
- Deionized Water
- Ice
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

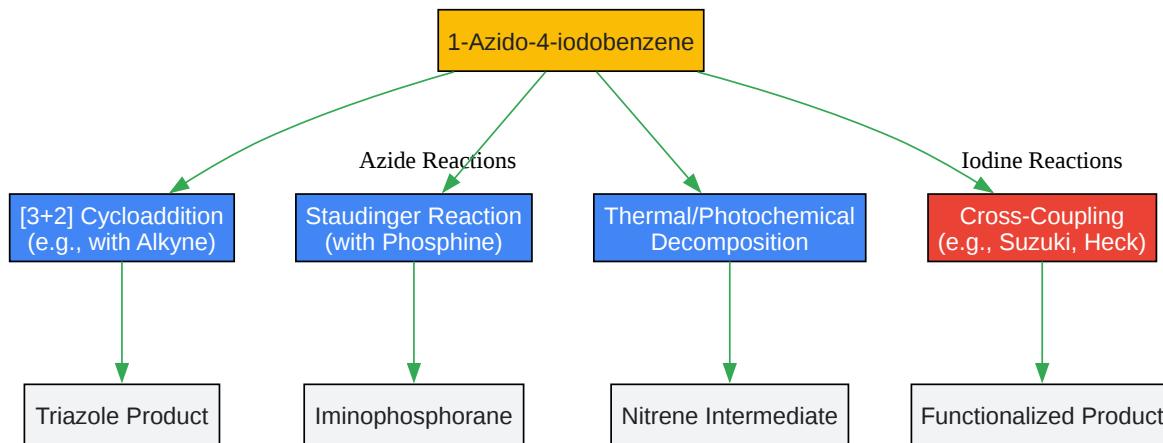
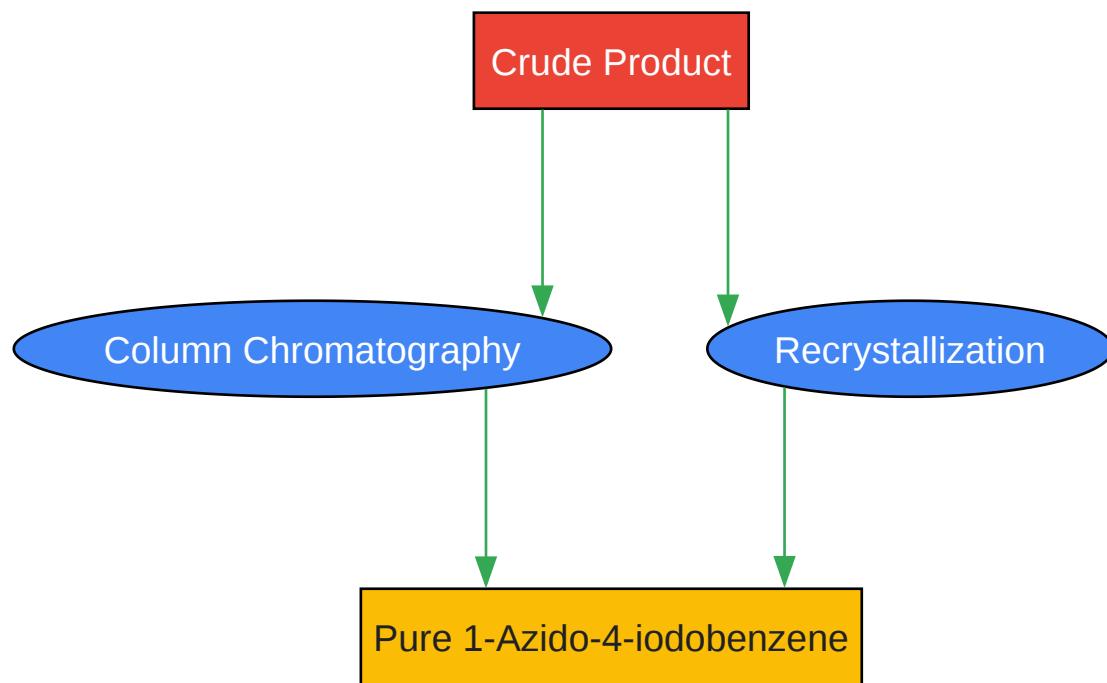
Procedure:

- **Diazotization:** In a flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the stirring solution of 4-iodoaniline, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Azidation:** In a separate flask, dissolve sodium azide (1.2-1.5 eq) in deionized water and cool the solution in an ice bath.
- Slowly add the freshly prepared diazonium salt solution to the cold sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed. Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then warm to room temperature, continuing to stir for several hours or overnight.
- **Work-up:** Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **1-azido-4-iodobenzene**.

Diagram 1: Synthesis of **1-Azido-4-iodobenzene**





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- To cite this document: BenchChem. [1-Azido-4-iodobenzene chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225664#1-azido-4-iodobenzene-chemical-and-physical-properties]

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